H-Leu-Asp-OH

Overview

Description

“H-Leu-Asp-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Synthesis Analysis

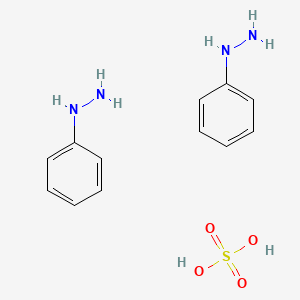

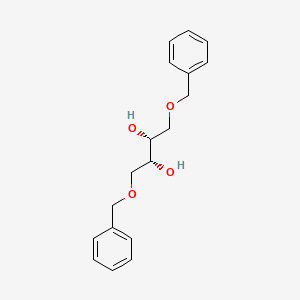

The synthesis of “this compound” involves methodologies for the Fmoc synthesis, purification, and mass spectral analysis . Critical steps in the synthesis using Fmoc-Ser (PO3Bzl,H)-OH as the building block were double acylation steps for each residue, alternating HBTU and HATU as the acylating agents and synthesis on a chlorotrityl resin which was essential for complete removal of the benzyl-side chain protecting groups .

Molecular Structure Analysis

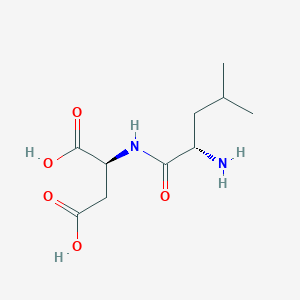

The molecular formula of “this compound” is C₁₀H₁₈N₂O₅ . Its molecular weight is 246.26 .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 246.26 and a chemical formula of C₁₀H₁₈N₂O₅ . It is stored at temperatures below -15°C .

Scientific Research Applications

1. Biomolecular Peptide-Based Chemosensors

A study by Su et al. (2018) developed a novel fluorescence chemosensor based on biomolecular peptide for the detection of Ag+ and H2S in aqueous solutions and living cells. This sensor, which includes a variant of the H-Leu-Asp-OH sequence, shows high selectivity, sensitivity, and biocompatibility, essential for physiological and pathological imaging applications (Su et al., 2018).

2. Understanding Oncogenic Mutations

Research by Krengel et al. (1990) analyzed the structures of H-ras oncogene product p21 mutants, which include variations of the H-Leu-Asp sequence. This study provides insights into the molecular basis of these mutations' inability to function as signal switch molecules, contributing to the understanding of oncogenic processes (Krengel et al., 1990).

3. Artificial Proteolytic Reagents

A 1991 study by Rana and Meares explored the use of metal chelates attached to proteins for site-specific cleavage. They demonstrated this with a protein cleaved between residues Leu-189 and Asp-190, highlighting the potential of this compound sequences in the design of artificial proteolytic reagents (Rana & Meares, 1991).

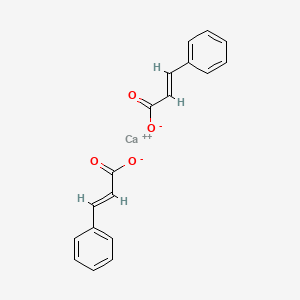

4. Inhibitors for Aluminum-Air Batteries

Kang et al. (2019) investigated a hybrid inhibitor for aluminum-air batteries, involving calcium oxide and L-aspartic acid (Asp). This study suggests potential applications of peptides containing Asp in creating effective inhibitors that improve battery discharge stability and efficiency (Kang et al., 2019).

5. Peptide Synthesis and Conformational Analysis

D'alagni, Bemporad, and Garofolo (1972) focused on the synthesis of polypeptides containing sequences like H-Leu-Leu-Asp. Their work provided valuable insights into the conformational aspects of these peptides in solutions and solid states, contributing to the broader understanding of peptide behavior and synthesis (D'alagni, Bemporad, & Garofolo, 1972).

Mechanism of Action

Safety and Hazards

The safety data sheet for “H-Leu-Asp-OH” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

“H-Leu-Asp-OH” is a polypeptide that can be found by peptide screening . This screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development . This suggests that “this compound” could have potential future applications in these areas.

Biochemical Analysis

Biochemical Properties

H-Leu-Asp-OH can be discovered through peptide screening, a research tool that primarily uses immunoassays to pool active peptides . This process can be used for protein interaction, functional analysis, antigen epitope screening, and particularly in the field of active molecule research and development .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

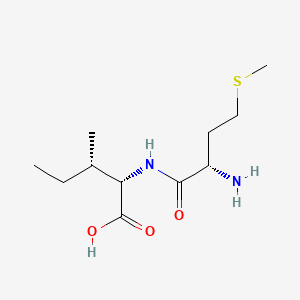

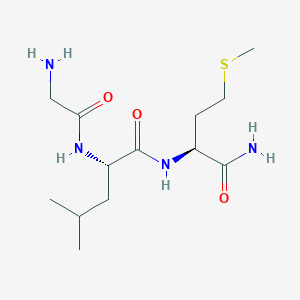

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCSNHXRZUVYAM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427072 | |

| Record name | L-Aspartic acid, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32949-40-9 | |

| Record name | L-Aspartic acid, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

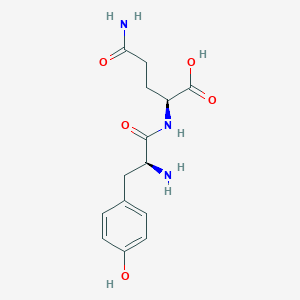

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)